6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile
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Overview
Description
6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile is a heterocyclic compound that contains both pyridine and pyridone moieties
Mechanism of Action
Target of Action
It is structurally similar to milrinone , a well-known phosphodiesterase inhibitor. If we assume a similar mechanism, the compound may target Type III phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) .
Mode of Action
This increase in cAMP can result in a positive inotropic effect on the heart and vasodilation in the periphery .
Biochemical Pathways
This can lead to a faster sequestration of calcium by activation of the sarcoplasmic reticulum ATP-dependent calcium channel, which in turn leads to faster relaxation and increased diastolic compliance .
Pharmacokinetics
Based on the assumed similarity to milrinone, the compound may have good bioavailability and a half-life of approximately 2 hours . It is mainly metabolized in the liver and excreted in the urine .
Result of Action
Based on the assumed similarity to milrinone, the compound may produce left ventricular afterload reduction, with an increase in cardiac output and a reduction in total peripheral resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile typically involves the condensation of appropriate pyridine derivatives under controlled conditions. One common method involves the reaction of 2-cyanopyridine with 2-acetylpyridine in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
2-cyanopyridine: A precursor in the synthesis of 6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile.
2-acetylpyridine: Another precursor used in the synthesis.
Pyridine derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness
This compound is unique due to its combination of pyridine and pyridone moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-8-10(11-4-2-3-5-14-11)6-9(7-13)12(16)15-8/h2-6H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDMGBQAVCPZSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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